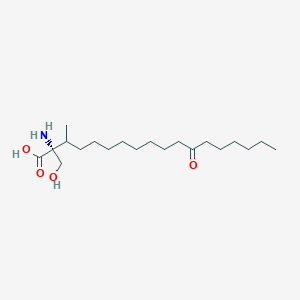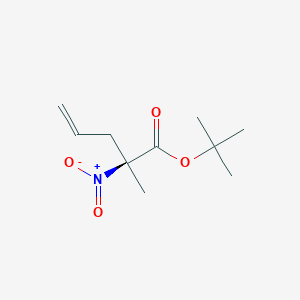
4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- is an organic compound with a complex structure It is characterized by the presence of a pentenoic acid backbone, a nitro group, and a bulky tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- typically involves the esterification of 4-Pentenoic acid with 2-methyl-2-nitro-1,1-dimethylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve the desired esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a drug intermediate or a pharmacologically active compound.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentenoic acid, 2-methyl-, pentyl ester: Similar backbone but different ester group.
Pentanoic acid, 4-methyl-, methyl ester: Similar structure but lacks the nitro group.
Methyl 4-pentenoate: Similar ester but different substituents.
Uniqueness
4-Pentenoic acid, 2-methyl-2-nitro-, 1,1-dimethylethyl ester, (S)- is unique due to the presence of both a nitro group and a bulky tert-butyl ester group
Propriétés
Numéro CAS |
185054-64-2 |
|---|---|
Formule moléculaire |
C10H17NO4 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-methyl-2-nitropent-4-enoate |
InChI |
InChI=1S/C10H17NO4/c1-6-7-10(5,11(13)14)8(12)15-9(2,3)4/h6H,1,7H2,2-5H3/t10-/m0/s1 |
Clé InChI |
NYDCOCGFKIOISP-JTQLQIEISA-N |
SMILES isomérique |
C[C@](CC=C)(C(=O)OC(C)(C)C)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(CC=C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)
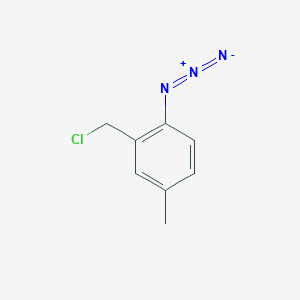
![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
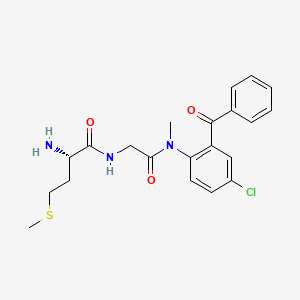
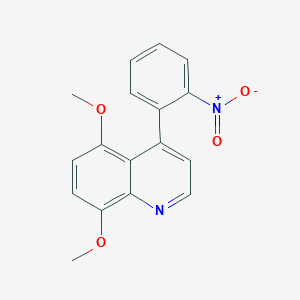
![2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-](/img/structure/B12555400.png)
![Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-](/img/structure/B12555401.png)
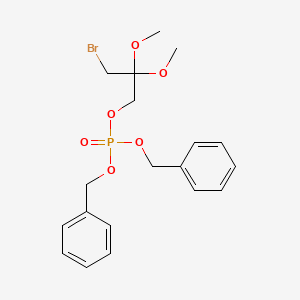
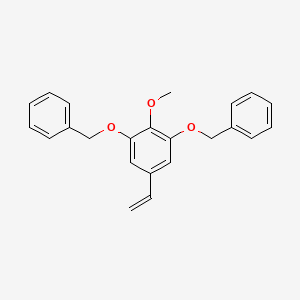
![4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline](/img/structure/B12555421.png)
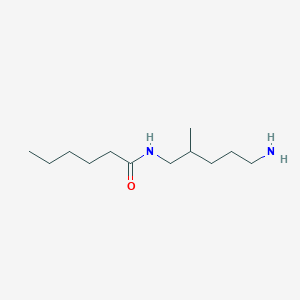

![4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate](/img/structure/B12555449.png)
